molecular formula C28H30N4O3S2 B2821748 2-{[4-(2-methoxyphenyl)piperazino]methyl}-6-[(4-methylphenyl)sulfonyl]-5,6-dihydro-4H-[1,3]thiazolo[4,5-e]indole CAS No. 551930-60-0

2-{[4-(2-methoxyphenyl)piperazino]methyl}-6-[(4-methylphenyl)sulfonyl]-5,6-dihydro-4H-[1,3]thiazolo[4,5-e]indole

Cat. No.: B2821748
CAS No.: 551930-60-0
M. Wt: 534.69
InChI Key: PFAUZMPQAYPAJU-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a thiazolo[4,5-e]indole core fused with a piperazine ring substituted at the 4-position with a 2-methoxyphenyl group. A 4-methylphenylsulfonyl moiety is attached at the 6-position of the thiazoloindole system.

Properties

IUPAC Name

2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-(4-methylphenyl)sulfonyl-4,5-dihydropyrrolo[3,2-e][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O3S2/c1-20-7-9-21(10-8-20)37(33,34)32-14-13-22-23(32)11-12-26-28(22)29-27(36-26)19-30-15-17-31(18-16-30)24-5-3-4-6-25(24)35-2/h3-10,13-14H,11-12,15-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAUZMPQAYPAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2CCC4=C3N=C(S4)CN5CCN(CC5)C6=CC=CC=C6OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key features with several heterocyclic systems documented in the literature. Below is a detailed comparison based on structural motifs, synthesis, and reported bioactivities:

Table 1: Comparative Analysis of Thiazolo-Indole Derivatives and Analogues

Compound Structural Features Synthesis Method Bioactivity Crystallographic Data
Target compound: 2-{[4-(2-methoxyphenyl)piperazino]methyl}-6-[(4-methylphenyl)sulfonyl]-5,6-dihydro-4H-[1,3]thiazolo[4,5-e]indole Thiazoloindole core, piperazine linker, 2-methoxyphenyl, and 4-methylphenylsulfonyl groups Likely involves multi-step heterocyclization and sulfonylation (inferred from similar routes) Not reported; structural analogs suggest CNS or kinase-targeting potential No data available; SHELX-based refinement plausible for structural determination
3,8-Diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine () Pyrrolo-thiazolo-pyrimidine fused system, methoxyphenyl substituent Condensation of intermediates with monochloroacetic acid and sodium acetate Not reported; similar fused systems often exhibit antimicrobial or antitumor activity Not discussed in evidence
3-(4-Methoxyphenyl)-6-(phenylsulfonyl)-perhydro-1,3-thiazolo[3,4-b]pyrrolo[4,5-c]pyrrole () Perhydro-thiazolo-pyrrolo-pyrrole core, sulfonyl and methoxyphenyl groups Cyclocondensation followed by sulfonylation Not reported; sulfonyl groups enhance metabolic stability Single-crystal X-ray study (R = 0.049); hydrogen-bonded dimeric motifs observed
5-Substituted spiro[indole-3,5'-[1,3]-thiazolo[4,5-c]isoxazol]-2(1H)-ones () Spiro-thiazolo-isoxazole fused to indole, pyridinyl substituents Heterocyclization of hydrazides with CS₂ in ethanolic KOH Antimicrobial activity against Gram-positive bacteria No crystallographic data provided
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole () Pyrazoline-benzothiazole hybrid, methoxyphenyl substituent Condensation of hydrazine with chalcone derivatives Antitumor and antidepressant activities reported Single-crystal X-ray structure (R = 0.049); hydrogen bonding stabilizes crystal packing

Key Structural and Functional Insights:

Core Heterocyclic Systems: The target compound’s thiazoloindole core is distinct from the pyrrolo-thiazolo-pyrimidine () and spiro-thiazolo-isoxazole () systems. The piperazine linker in the target compound may enhance solubility compared to the pyrazoline moiety in , which is more rigid .

Sulfonyl Group Effects: Both the target compound and the perhydro-thiazolo-pyrrolo-pyrrole () feature sulfonyl groups, which are known to improve metabolic stability and binding affinity to hydrophobic pockets in enzymes or receptors .

Methoxyaryl Substituents :

  • The 2-methoxyphenyl group in the target compound differs from the 4-methoxyphenyl groups in and . Positional isomerism can significantly alter electronic properties and receptor selectivity.

Synthetic Routes: Heterocyclization and sulfonylation are common strategies for constructing such systems (e.g., ).

Crystallographic Trends :

  • Hydrogen-bonding patterns, as observed in and , are critical for stabilizing crystal structures. The absence of crystallographic data for the target compound suggests a need for further structural characterization .

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